molecular formula C10H11BrO3S B2555332 Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate CAS No. 1215564-06-9

Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate

Cat. No. B2555332
M. Wt: 291.16
InChI Key: BMKPFCSJUDCDRY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate” consists of a thiophene ring attached to a pentanoate group with a bromine atom and a methyl group. The InChI code for this compound is 1S/C10H12O3S/c1-13-10(12)6-2-4-8(11)9-5-3-7-14-9/h3,5,7H,2,4,6H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the literature I retrieved.

Scientific Research Applications

Substrate and Inhibitor Synthesis

Methyl (RS)-5-bromo-3-hydroxy-3-methyl-pentanoate, a compound closely related to the chemical of interest, was prepared via bromination and used to form various thioether derivatives. These derivatives were found to be substrates and inhibitors of 3-hydroxy-3-methylglutaryl-CoA reductase, highlighting the compound's potential in biochemical studies related to cholesterol biosynthesis and metabolic regulation (Nguyen, Gerbing, & Eggerer, 1984).

Electrophilic Reaction Promotion

In another study, derivatives similar to Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate were utilized in electrophilic reactions promoted by samarium diiodide. This work demonstrated the compound's utility in synthetic organic chemistry, particularly in regioselective reactions forming long-chain esters with remote hydroxyl and carboxyl groups. Such capabilities are crucial for synthesizing complex organic molecules, including potential pharmaceuticals (Yang et al., 2000).

Grignard Reaction Stereochemistry

The compound has also been explored in studies focusing on the stereochemistry of Grignard reactions on δ-keto esters. Research in this area provides insights into the factors influencing the formation of cis and trans tetrahydro derivatives, which are of interest in the development of new synthetic methodologies (Colantoni et al., 1978).

Anticancer Drug Synthesis

Furthermore, amino acetate functionalized Schiff base organotin(IV) complexes containing derivatives of the compound have been synthesized and characterized. These complexes showed promising cytotoxicity against various human tumor cell lines, indicating the compound's potential application in the synthesis of new anticancer drugs (Basu Baul et al., 2009).

Synthetic Methodology and Kinetic Analysis

Another study focused on the kinetic analysis for lipase-catalyzed regioselective methanolysis involving derivatives of Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate. This research underscores the compound's relevance in enzymatic reaction studies, contributing to our understanding of reaction kinetics and mechanism in the presence of biocatalysts (Kao & Tsai, 2016).

properties

IUPAC Name

methyl 4-bromo-5-oxo-5-thiophen-2-ylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3S/c1-14-9(12)5-4-7(11)10(13)8-3-2-6-15-8/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKPFCSJUDCDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)C1=CC=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate

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